

Application Notes and Protocols: A-71915 Dose-Response Curve Experiment

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Compound of Interest

Compound Name: A 71915

Cat. No.: B13442282

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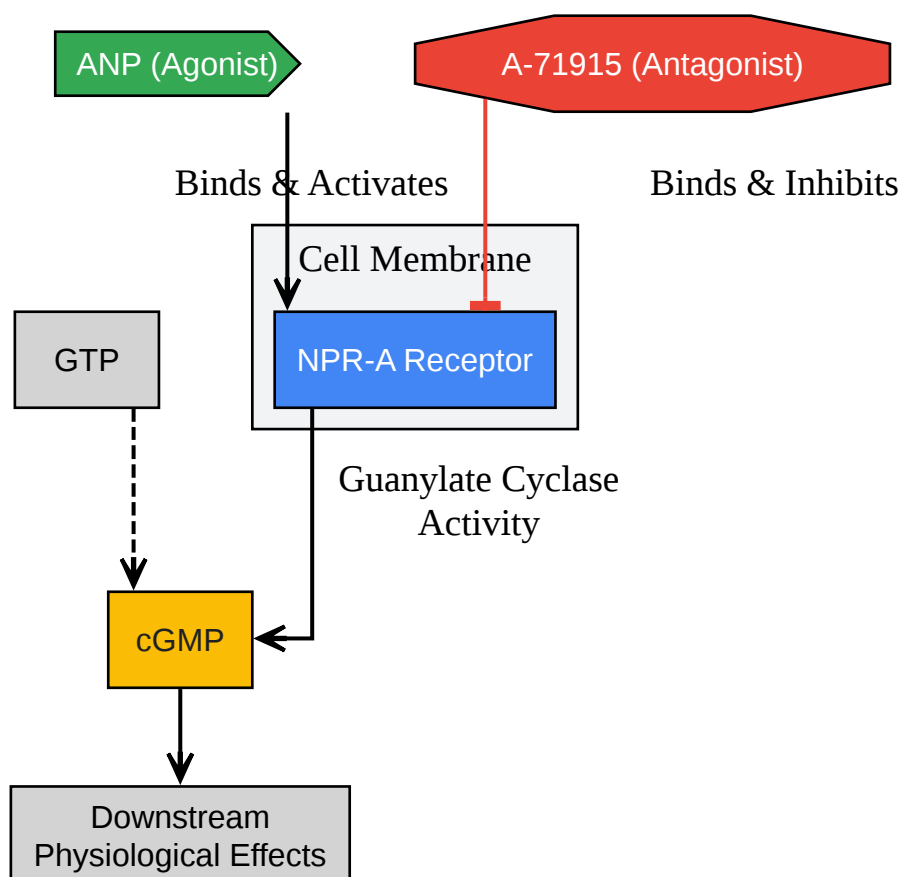
Introduction

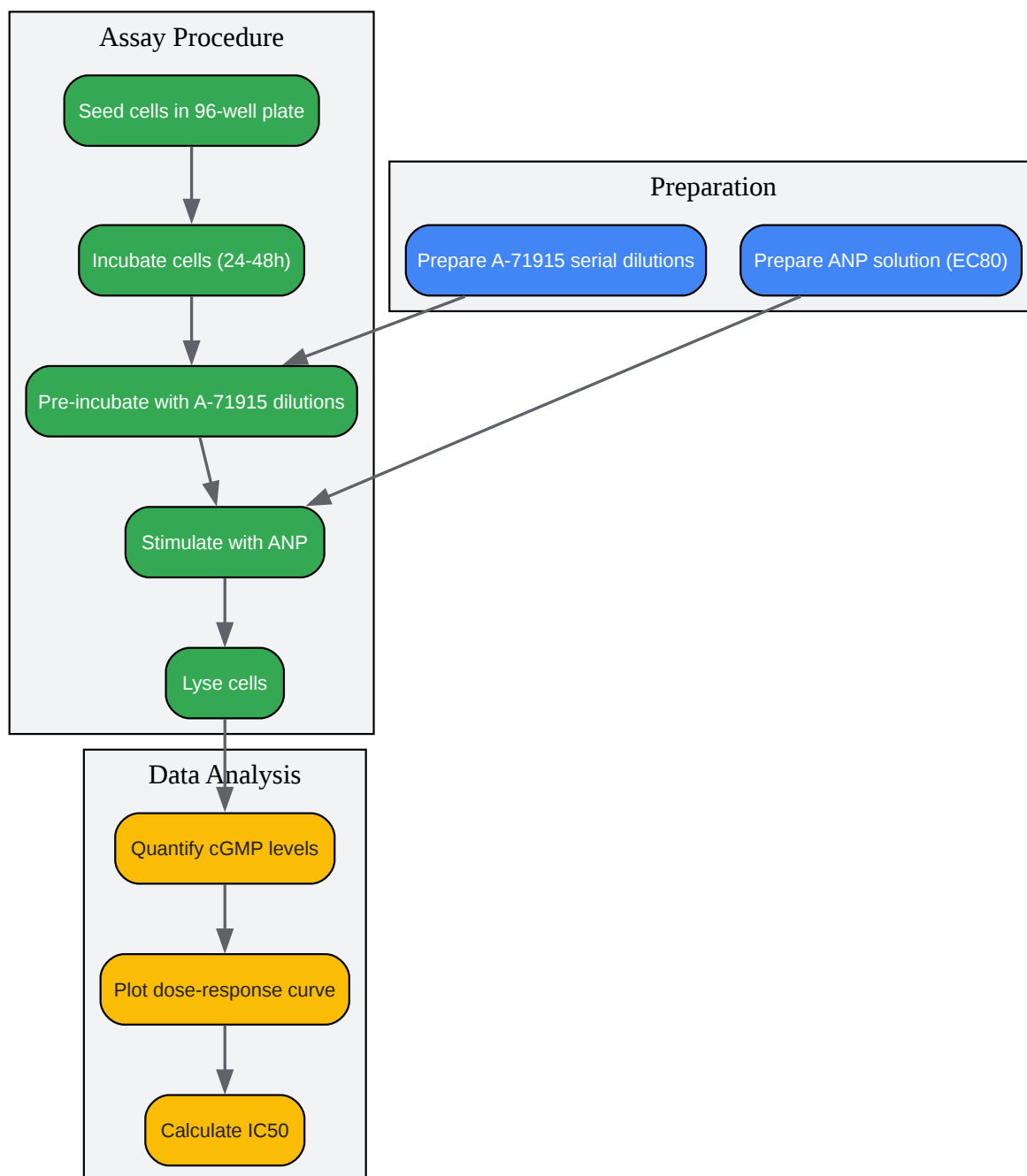
A-71915 is a potent and competitive antagonist of the Natriuretic Peptide Receptor-A (NPR-A), also known as Guanylate Cyclase-A (GC-A).[1][2] This receptor is activated by endogenous ligands such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).[2] The activation of NPR-A leads to the conversion of GTP to cyclic GMP (cGMP), a second messenger involved in various physiological processes including vasodilation, natriuresis, and inhibition of cell growth.[3][4][5] A-71915 exerts its effects by competitively binding to NPR-A, thereby inhibiting ANP-induced cGMP production.[3] Understanding the dose-response relationship of A-71915 is crucial for determining its potency (typically expressed as IC₅₀) and for its application in research and drug development to study the physiological roles of the ANP/NPR-A/cGMP signaling pathway.

These application notes provide a detailed protocol for conducting an in vitro dose-response experiment to determine the inhibitory activity of A-71915 on ANP-stimulated cGMP production in a suitable cell line.

Signaling Pathway of ANP and A-71915

The binding of Atrial Natriuretic Peptide (ANP) to its receptor, NPR-A, activates the intracellular guanylate cyclase domain, which catalyzes the conversion of GTP to cGMP. The antagonist A-71915 competitively inhibits this pathway by blocking the binding of ANP to NPR-A.





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